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Compound of Interest

Compound Name:
2-Amino-4-morpholinobutanoic

acid

CAS No.: 854893-19-9

Cat. No.: B600902

Get Quote

Application Note: Strategic Incorporation of 2-Amino-4-morpholinobutanoic Acid in Solid-

Phase Peptide Synthesis (SPPS)

Part 1: Introduction & Molecule Profile
2-Amino-4-morpholinobutanoic acid (CAS: 770684-35-0) represents a specialized class of

non-canonical amino acids used to modulate the physicochemical properties of therapeutic

peptides. Structurally, it functions as a glutamic acid derivative where the

-carboxyl group is replaced by a morpholine ring, or viewed as a homo-alanine backbone
functionalized with a morpholino-ethyl side chain.

Why use it?

Solubility Enhancement: The morpholine ring (pKa

8.3) is protonated at physiological pH, significantly increasing aqueous solubility compared to
aliphatic residues like Leucine or Valine.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b600902#bc-rfq
https://www.benchchem.com/product/b600902/docs?utm_src=pdf-body#using-2-amino-4-morpholinobutanoic-acid-in-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/product/b600902/docs?utm_src=pdf-body#using-2-amino-4-morpholinobutanoic-acid-in-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics: Morpholine is a common pharmacophore in medicinal chemistry, known

to improve metabolic stability and blood-brain barrier permeability.

Receptor Interaction: It acts as a bulky, basic residue capable of unique hydrogen bonding

and cation-

interactions, distinct from Lysine or Arginine.

Physicochemical Profile[1][2][3][4][5][6][7][8]
Property Data Notes

IUPAC Name
2-Amino-4-morpholinobutanoic

acid

CAS Number 770684-35-0

Molecular Weight 188.22 g/mol (Free Base)
Increases to ~410 Da as

Fmoc-derivative

Side Chain Type Basic, Tertiary Amine

Critical: Does not require

orthogonal protection in Fmoc

SPPS.

Solubility
High (Acidic pH), Moderate

(Neutral)

Soluble in DMF, NMP, and

DMSO.

Part 2: Pre-Synthesis Considerations & Strategy
Successful incorporation requires understanding the "Tertiary Amine Effect." Unlike Lysine

(primary amine) or Tryptophan (indole), the morpholine nitrogen is a tertiary amine.

1. Protection Strategy:

-Amine: Fmoc-protected (Fmoc-2-Amino-4-morpholinobutanoic acid).

Side Chain:Unprotected. Tertiary amines are non-nucleophilic towards activated esters due

to steric hindrance and lack of an abstractable proton. They do not require Boc/Trt

protection.
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Risk Factor: The free tertiary amine can act as an intramolecular base. During slow coupling

steps, it may abstract the

-proton of the activated amino acid, leading to racemization.

2. Coupling Reagent Selection:

Recommended:DIC / Oxyma Pure. This carbodiimide/oxime method maintains a slightly

acidic-to-neutral pH environment, suppressing base-catalyzed racemization.

Alternative: HATU / DIEA. Use with caution. If used, minimize the equivalents of DIEA (base)

because the morpholine side chain contributes to the basicity.

3. Resin Selection:

2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for preventing diketopiperazine (DKP) formation

if the morpholine residue is at the C-terminus.

Rink Amide Resin: Standard for C-terminal amides.

Part 3: Experimental Protocol
Workflow Visualization

Specific Handling for Morpholine AA

Start: Resin Swelling
(DMF, 30 min)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF x 5)

Activation of Fmoc-AA
(DIC/Oxyma or HATU/DIEA)

Coupling Reaction
(60 min, RT)

Kaiser Test / Chloranil Test

Pass (Colorless) Fail (Blue/Green) -> Recouple

Final Cleavage
(TFA/TIS/H2O)

End of Sequence
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Click to download full resolution via product page

Caption: Standard SPPS cycle adapted for Morpholine-AA. Note the critical decision point at

the coupling stage to prevent racemization.

Step-by-Step Methodology
Reagents:

Amino Acid: Fmoc-2-Amino-4-morpholinobutanoic acid (3.0 eq).

Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq).

Solvent: DMF (Anhydrous).

Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

1. Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.

2. Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x

1 min) to remove all traces of piperidine. Note: Ensure thorough washing. Residual piperidine

combined with the basic morpholine side chain in the next step can accelerate racemization.

3. Activation & Coupling (The Critical Step):

Method A (Preferred - Low Racemization):

Dissolve Fmoc-AA and Oxyma Pure in minimal DMF.

Add DIC.

Pre-activate for 2 minutes.

Add to resin.[1][2][3][4]

Agitate for 45–60 minutes at Room Temperature.

Method B (High Reactivity):
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Dissolve Fmoc-AA and HATU in DMF.

Add DIEA (Diisopropylethylamine). Crucial: Use only 2.0 eq of DIEA instead of the

standard 6.0 eq, as the morpholine side chain is already basic.

Add to resin immediately.

4. Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary

amines). The morpholine nitrogen will not react with these tests; you are monitoring the

consumption of the resin-bound amine.

5. Capping (Optional but Recommended): If the test is slightly positive, cap unreacted chains

with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.

6. Cleavage: The morpholine ring is stable to acid.[3] Use a standard cocktail:

Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

Alternative (Odorless): TFA (95%) / TIS (2.5%) / H2O (2.5%).

Duration: 2–3 hours.

Post-Cleavage: Precipitate in cold Diethyl Ether. The peptide will likely precipitate as a TFA

salt (protonated morpholine).

Part 4: Quality Control & Troubleshooting
Analytical Expectations
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Parameter Observation

Mass Spectrometry (ESI+)
Expect [M+H]+ and potentially [M+2H]2+ due to

the basic morpholine nitrogen.

HPLC Retention

Morpholine is polar. The peptide will elute earlier

than the analogous Leucine/Phenylalanine

variant.

Counter-Ion

The purified peptide will be a TFA salt. For

biological assays requiring neutral pH, perform a

salt exchange (e.g., HCl or Acetate) or

neutralize in buffer.

Troubleshooting "The Morpholine Effect"
Issue 1: Low Yield / Difficult Coupling

Cause: Steric hindrance of the morpholine ethyl side chain.

Solution: Double couple using DIC/Oxyma. Increase temperature to 50°C (only if Cys/His are

absent to avoid racemization).

Issue 2: Racemization

Cause: Base-catalyzed proton abstraction.

Solution: Switch exclusively to DIC/Oxyma. Avoid pre-activation times >5 minutes.

Issue 3: Aggregation

Cause: Inter-chain hydrogen bonding.

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if the

sequence is long.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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